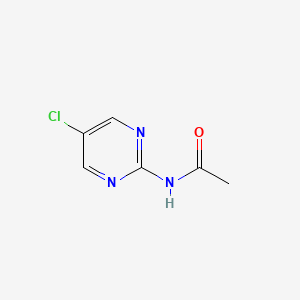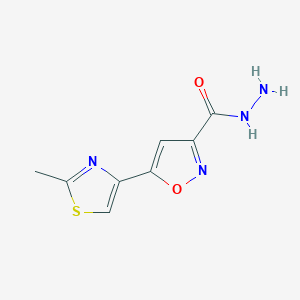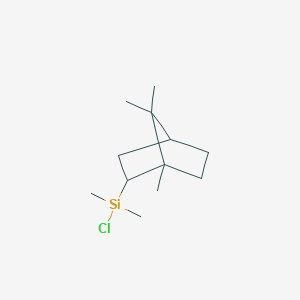![molecular formula C17H25N3O4 B3150090 tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate CAS No. 683274-46-6](/img/structure/B3150090.png)
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate: is a synthetic organic compound with a complex molecular structure, characterized by the presence of various functional groups including amino, methoxycarbonyl, and piperazine. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:
Starting Material Selection: Choice of starting materials such as 4-nitroaniline and tert-butyl piperazine-1-carboxylate.
Nucleophilic Substitution: Conversion of 4-nitroaniline to 4-aminoaniline via reduction.
Coupling Reaction: The 4-aminoaniline is then coupled with tert-butyl piperazine-1-carboxylate under appropriate conditions using coupling agents like EDC or DCC.
Methoxycarbonylation: Introduction of the methoxycarbonyl group using reagents like methyl chloroformate.
Industrial production methods: In an industrial setting, large-scale production would involve optimized reaction conditions to ensure high yield and purity. This could include automated reaction setups, continuous flow reactors, and stringent purification protocols such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidative reactions especially at the amino and piperazine functional groups.
Reduction: Selective reduction might be used to modify the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, facilitating further functionalization.
Common reagents and conditions used in these reactions:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: H2/Pd, NaBH4
Coupling Agents: EDC, DCC
Conditions: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon), at specific temperatures (0°C to reflux), and sometimes require catalysts or specific pH adjustments.
Major products formed from these reactions: The reactions mentioned can lead to derivatives where functional groups are modified, potentially enhancing or altering the biological activity of the parent compound.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development and chemical research.
Biology: In biological studies, it might be utilized as a tool to probe biochemical pathways or as a ligand in receptor studies.
Medicine: Therapeutically, this compound or its derivatives could exhibit pharmacological activities such as antimicrobial, antitumor, or anti-inflammatory effects. Ongoing research is essential to fully establish its potential medical applications.
Industry: The compound might also find applications in material science, for instance, in the synthesis of advanced polymers or as a stabilizer in certain formulations.
Mechanism of Action
Comparison with other similar compounds: Compared to similar piperazine derivatives, tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate might exhibit unique properties such as:
Increased Stability: Due to the tert-butyl group.
Enhanced Solubility: Provided by the methoxycarbonyl group.
Specificity: The functional groups allow for targeted interactions in biological systems.
Comparison with Similar Compounds
1-Benzylpiperazine
1-(3-Chlorophenyl)piperazine
1-(2-Pyrimidinyl)piperazine
Each of these compounds shares the piperazine core but differs in the functional groups attached, resulting in varying properties and applications.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLNFNCMSRHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)


amine](/img/structure/B3150055.png)
amine](/img/structure/B3150061.png)

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)



![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)


